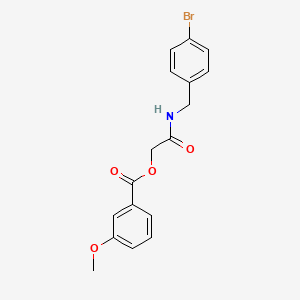
(NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine is a chemical compound with the molecular formula C3H4F3NO . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The molecular weight of this compound is 127.07 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For detailed property data, it is recommended to refer to material safety data sheets (MSDS) or other specialized chemical resources.Wissenschaftliche Forschungsanwendungen
Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection
Research by Setsukinai et al. (2003) led to the development of novel fluorescence probes, namely HPF and APF, for detecting highly reactive oxygen species (hROS). These probes can selectively identify hROS and are instrumental in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Alzheimer's Disease Research Using Fluorinated Derivatives
Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This method is a noninvasive technique that aids in diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Exploration in Living Polymerization
Vayaboury et al. (2004) conducted a study on the polymerization of Ne-trifluoroacetyl-L-lysine N-carboxyanhydride, demonstrating the feasibility of living polymerization at low temperatures. This research is significant for synthesizing living polypeptides via primary amine-initiated polymerization (Vayaboury et al., 2004).
Synthesis and Application in Organic Chemistry
Legault and Charette (2003) reported an efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine, demonstrating its use in various organic syntheses, particularly in creating polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine involves the reaction of (NE)-N-hydroxypropanamide with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "(NE)-N-hydroxypropanamide", "1,1,1-trifluoroacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve (NE)-N-hydroxypropanamide in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,1,1-trifluoroacetone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid byproduct and promote the formation of the desired product.", "Step 4: Extract the product with a suitable solvent (e.g. diethyl ether) and purify by column chromatography or recrystallization." ] } | |
CAS-Nummer |
431-40-3 |
Molekularformel |
C3H4F3NO |
Molekulargewicht |
127.07 g/mol |
IUPAC-Name |
(NZ)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3/b7-2- |
InChI-Schlüssel |
QBGAUYNVSUJLTH-UQCOIBPSSA-N |
Isomerische SMILES |
C/C(=N/O)/C(F)(F)F |
SMILES |
CC(=NO)C(F)(F)F |
Kanonische SMILES |
CC(=NO)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)
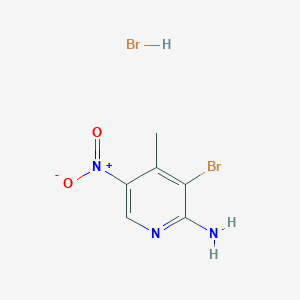

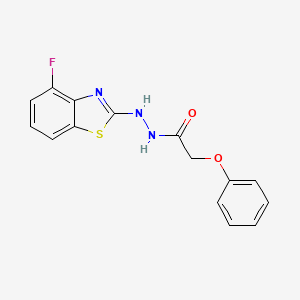

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)
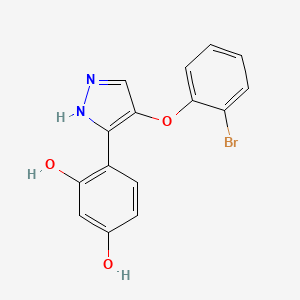
![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
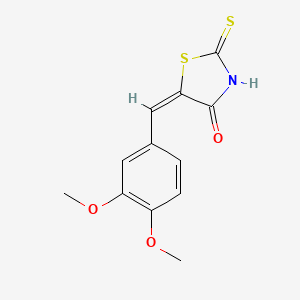
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
